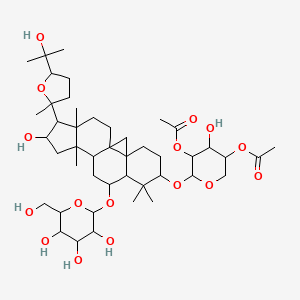![molecular formula C26H20F3N3O4 B13388262 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13388262.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid is a complex organic compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a trifluoromethyl diazirine moiety, and a phenylpropanoic acid backbone. These structural elements contribute to its reactivity and utility in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step often involves the deprotection of the Fmoc group under mild acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process and ensure consistency in production .
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a photoreactive probe in studying reaction mechanisms
Biology: The compound is employed in photoaffinity labeling to study protein-ligand interactions and protein-protein interactions
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid involves its ability to form covalent bonds with target molecules upon exposure to UV light. The diazirine moiety undergoes photolysis to generate a highly reactive carbene intermediate, which can insert into C-H, N-H, and O-H bonds of nearby molecules. This property makes it a valuable tool for studying molecular interactions and mapping binding sites .
Comparison with Similar Compounds
Similar Compounds
- 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides
Uniqueness
Compared to similar compounds, 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid is unique due to the presence of the trifluoromethyl diazirine moiety, which imparts photoreactivity. This feature allows it to be used in photoaffinity labeling and other photochemical applications, setting it apart from other Fmoc-protected amino acids .
Properties
Molecular Formula |
C26H20F3N3O4 |
|---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C26H20F3N3O4/c27-26(28,29)25(31-32-25)16-11-9-15(10-12-16)13-22(23(33)34)30-24(35)36-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,30,35)(H,33,34) |
InChI Key |
UHXIAQUVGJCYSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5(N=N5)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


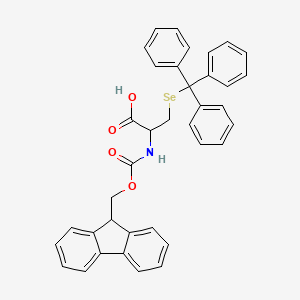
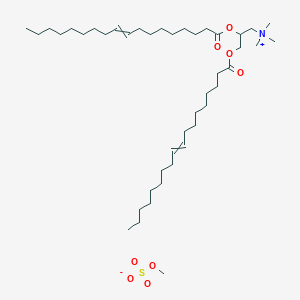


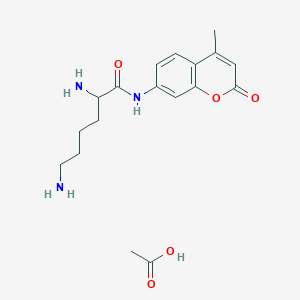
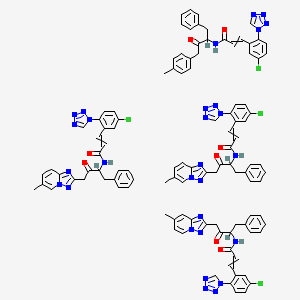
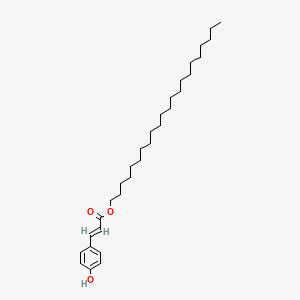
![3-[3,4-Dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2,6-dioxo-4-pyrimidinecarboxylic acid](/img/structure/B13388208.png)
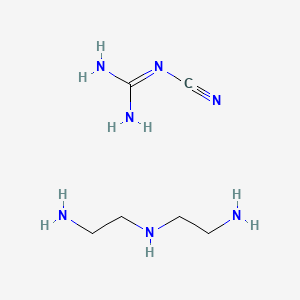
![CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester](/img/structure/B13388214.png)
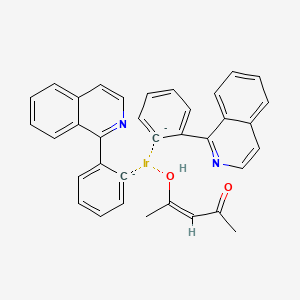
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388223.png)
![4-(2,4,6-Trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride](/img/structure/B13388231.png)
